4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole
Description
The compound 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole features a triazolopyrimidine core linked via an ether-oxygen to an azetidine ring, which is further connected to a 2-phenylthiazole moiety through a carboxamide group.
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-12-7-16(25-19(22-12)20-11-21-25)27-14-8-24(9-14)18(26)15-10-28-17(23-15)13-5-3-2-4-6-13/h2-7,10-11,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHMWHAXZUYDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step procedures. Here's a possible route:
Synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-ol: : This involves reacting methyl derivatives with the appropriate triazole and pyrimidine precursors.
Formation of the Azetidine Ring: : Coupling of the triazolopyrimidine with azetidine under controlled conditions, often using base catalysts.
Attachment of Phenyl-1,3-thiazole: : The final step usually involves reacting the intermediate product with phenylthiazole carbonyl chloride in the presence of suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Scaling up the production involves optimizing each reaction step to maximize yield and purity while minimizing side reactions and waste. Techniques like flow chemistry can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Typically using reagents like PCC or Swern oxidations.
Reduction: : Using hydrogenation catalysts or metal hydrides.
Substitution: : Particularly on the azetidine and thiazole rings using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidants: : PCC, DMSO-based reagents.
Reductants: : Sodium borohydride, lithium aluminium hydride.
Bases and Acids: : TFA, potassium carbonate.
Major Products
The products vary depending on the reagents. For example, oxidation can produce corresponding oxo-derivatives, while reduction can yield various hydroxylated or alkylated products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Thiazole derivatives are known for their significant anticancer properties. Research indicates that compounds containing thiazole rings can inhibit the proliferation of cancer cells. For instance, a study demonstrated that thiazole derivatives exhibited cytotoxic effects against prostate cancer cells and melanoma . The incorporation of the triazolo-pyrimidine moiety in our compound may enhance this activity due to the synergistic effects of both heterocycles.
Antimicrobial Properties
The thiazole structure is also recognized for its antimicrobial activity. A series of substituted thiazoles were synthesized and tested against various bacterial strains, showing promising results in inhibiting Gram-positive bacteria . This suggests that our compound could be explored for developing new antibiotics or antifungal agents.
Neuroprotective Effects
Recent studies have indicated that compounds with triazolo and thiazole functionalities may offer neuroprotective benefits. For example, derivatives similar to our compound have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro . This positions the compound as a candidate for further investigation in neurodegenerative disease therapies.
Agricultural Applications
Pesticidal Activity
Thiazole derivatives have been investigated for their potential as pesticides. The unique structure of our compound may contribute to its efficacy against pests while minimizing toxicity to non-target organisms. Studies have reported that thiazoles can disrupt metabolic processes in insects, leading to their death while being less harmful to mammals .
Plant Growth Regulation
Research suggests that certain thiazole compounds can act as plant growth regulators. They can enhance seed germination and root development by influencing hormonal pathways within plants. The application of our compound in agricultural settings could promote healthier crop yields and improve resistance to environmental stressors.
Material Science Applications
Polymer Chemistry
The unique chemical structure of 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for use in high-performance materials .
Nanotechnology
In nanotechnology, compounds like ours can serve as building blocks for creating nanoscale materials with specific functionalities. The ability to modify the surface properties of nanoparticles using such organic compounds opens new avenues for drug delivery systems and diagnostic applications.
Data Tables
Mechanism of Action
Molecular Targets and Pathways
In medicinal applications, it may target enzyme active sites, disrupting their function or interaction with substrates. The triazolopyrimidine ring can interact with nucleic acid bases, interfering with replication or transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Triazolopyrimidine Derivatives
- N-(1-(2-(Benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5a) Structural Differences: Replaces the azetidine and thiazole groups with a piperidine ring and benzamide. Synthesis: Achieved via microwave-assisted or conventional methods in DMF with acetic acid (84% yield) .
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives (e.g., ethyl ester analogs)
Thiazole/Thiadiazole Analogs
- 2-R 5-oxo-5H-6-Carboxamid-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Structural Differences: Replaces thiazole with a thiadiazole ring, introducing an additional nitrogen atom. Implications: Enhanced electron-withdrawing effects could modulate reactivity or target binding . Synthesis: Ethanol solvent system under reflux conditions .
Ring System and Substituent Variations
Azetidine vs. Pyrrolidine/Other Rings
- 4-Hydroxy-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-2-carboxylic acid
Phenyl Group Positioning
- 3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine Structural Differences: Lacks the thiazole-phenyl moiety, simplifying the structure.
Kinase Inhibition
- Crystal Structure with PDE2A and VEGFR2
Dihydroorotate Dehydrogenase (DHODH) Inhibition
- N-(4-chlorophenyl)-4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)benzenesulfonamide Comparison: The sulfonamide group in this analog enhances hydrogen-bonding with DHODH, whereas the target compound’s carboxamide may offer weaker interactions .
Biological Activity
The compound 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a triazolo-pyrimidine core , which is known for its biological significance. The presence of the thiazole ring and the azetidine moiety further enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6O3 |
| Molecular Weight | 340.343 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not specified |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Compounds containing triazole and thiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of triazoles have been shown to inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in some studies .
- Anticancer Properties : The thiazole and triazole derivatives are known for their cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown promising results against breast cancer cell lines (MCF-7) with IC50 values as low as 6.2 μM .
Biological Activity Studies
Several studies have investigated the biological activities of similar compounds to infer the potential efficacy of This compound .
Antimicrobial Activity
Research has highlighted that derivatives with the triazole moiety possess significant antimicrobial properties. For example:
- A study reported that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may also demonstrate similar efficacy .
Anticancer Activity
In vitro studies have shown that certain thiazole-containing compounds can induce apoptosis in cancer cells:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | T47D | 27.3 |
| Compound C | HCT116 | 43.4 |
These findings suggest that This compound could exhibit similar anticancer properties due to its structural analogies.
Case Study 1: Antitubercular Activity
In a recent study aimed at discovering new anti-tubercular agents, several compounds were synthesized based on triazole frameworks. Among them, one derivative showed an IC90 value of 40.32 μM against Mycobacterium tuberculosis, indicating significant potential for further development in treating tuberculosis .
Case Study 2: Cytotoxicity Assessment
A series of novel thiazole derivatives were screened for cytotoxicity against various human cancer cell lines. One notable compound exhibited a high degree of selectivity towards cancer cells while showing low toxicity towards normal cells (HEK293), which is a critical factor in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
